![molecular formula C13H15N3O2S B2997554 N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 941875-37-2](/img/structure/B2997554.png)
N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . These molecules have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazoles often involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides .Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles can be characterized by various spectral analyses . For example, the proton NMR spectrum of a 1,3,4-oxadiazole derivative was reported to have signals at δ 3.33 and 5.78 ppm values .Chemical Reactions Analysis
1,3,4-Oxadiazoles can undergo various chemical reactions, making them important for molecule planning because of their biological potential . For instance, acylation of the amino group of oxadiazoles with some acid chlorides has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazoles can be determined using techniques such as FT-IR, LCMS, and NMR spectral techniques .Scientific Research Applications
Enzyme Inhibition
Specifically, this compound has been synthesized as a potential inhibitor of alkaline phosphatase enzymes . Enzyme inhibitors are important in the study of enzyme function and can be used as drugs to treat diseases.
Anticancer Evaluation
Compounds with similar structures have been evaluated for their anticancer properties using assays like the MTT test, which measures the activity of mitochondrial enzymes in living cells .
Antifungal Activity
Similar oxadiazole compounds have shown antifungal activities against various plant pathogens, which could lead to the development of new fungicides .
Diabetes Treatment
The oxadiazole moiety, when combined with amide or sulphonamide groups, has shown potential antidiabetic activities by inhibiting enzymes like α-amylase .
Mechanism of Action
Target of Action
It is known that 1,3,4-oxadiazoles, a key structural component of this compound, have been widely studied due to their broad range of chemical and biological properties . They have been found to interact with various enzymes and proteins that contribute to cell proliferation .
Mode of Action
1,3,4-oxadiazoles, which are part of the compound’s structure, are known to exhibit various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity . The compound likely interacts with its targets, leading to changes in cellular processes.
Biochemical Pathways
Given the broad biological activities of 1,3,4-oxadiazoles , it can be inferred that the compound may affect multiple pathways, leading to downstream effects such as inhibition of cell proliferation, induction of apoptosis, or modulation of oxidative stress responses.
Pharmacokinetics
Most amides, a class of compounds to which this compound belongs, are known to be solids at room temperature and have high boiling points . Amides of six or fewer carbon atoms are soluble in water , which could potentially impact the compound’s bioavailability.
Result of Action
Based on the known activities of 1,3,4-oxadiazoles , the compound may exert effects such as inhibition of cell proliferation, induction of apoptosis, or modulation of oxidative stress responses.
Safety and Hazards
Future Directions
The future directions for research on 1,3,4-oxadiazoles could involve the development of novel 1,3,4-oxadiazole-based drugs, with structural modifications to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds .
properties
IUPAC Name |
N-[(5-propylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-8-19-13-16-15-11(18-13)9-14-12(17)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDYSDVCSITANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(propylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-6-prop-2-ynylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2997471.png)

![N-{8-bromoimidazo[1,2-a]pyridin-3-yl}-2-chloropyridine-3-carboxamide](/img/structure/B2997473.png)
![2-bromo-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2997479.png)
![2-Chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)ethyl]acetamide](/img/structure/B2997482.png)
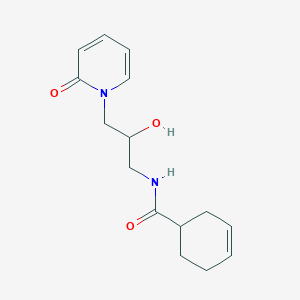
![N-[(1-Cyclopropyl-2,4-dioxopyrimidin-5-yl)methyl]prop-2-enamide](/img/structure/B2997484.png)
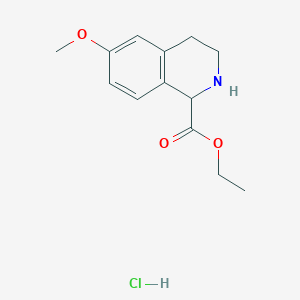
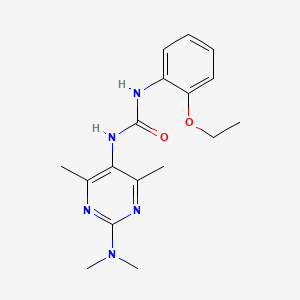
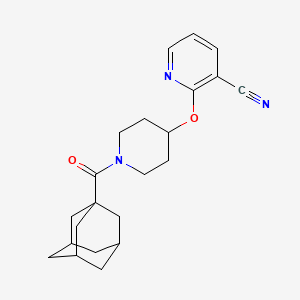
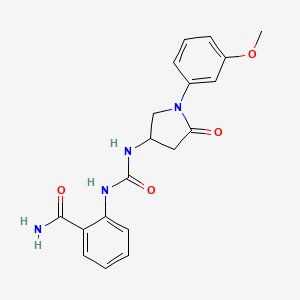
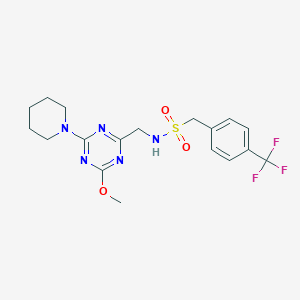
![N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2997492.png)
